molecular formula C9H5BrFNO B2705014 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one CAS No. 1803606-88-3

6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one

Cat. No.: B2705014
CAS No.: 1803606-88-3
M. Wt: 242.047
InChI Key: KMHGAFPTESOYIQ-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one (CAS: 1803606-88-3) is a halogenated dihydroisoquinolinone derivative with the molecular formula C₉H₅BrFNO and a molecular weight of 242.04 g/mol . This compound features a bicyclic isoquinolinone scaffold substituted with bromine and fluorine at positions 6 and 8, respectively.

The compound is primarily utilized as a building block in medicinal chemistry and pharmacological research, particularly in the development of small-molecule inhibitors or modulators targeting enzymes or receptors. Its commercial availability (≥98% purity) from specialized suppliers highlights its relevance in drug discovery pipelines .

Properties

IUPAC Name

6-bromo-8-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHGAFPTESOYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C(C=C(C=C21)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-88-3
Record name 6-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one typically involves the bromination and fluorination of isoquinolinone derivatives. One common method includes the reaction of 6-bromoisoquinolin-1-one with a fluorinating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolinone derivatives, which can be further explored for their potential biological activities and applications in drug development .

Scientific Research Applications

Pharmaceutical Development

6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one is primarily utilized as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to be modified to create derivatives with enhanced pharmacological properties. Research has focused on its potential as a lead compound for developing drugs targeting various diseases, including cancer and infectious diseases.

Key Findings:

  • Antimicrobial Activity: The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent .
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

The biological activity of this compound is attributed to its interaction with specific molecular targets.

Mechanisms of Action:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways associated with cancer growth.
  • Receptor Binding: The compound is believed to interact with receptors that modulate cellular signaling pathways, potentially altering gene expression related to tumor progression .

Case Studies

Several case studies highlight the potential of this compound in drug development:

Antimicrobial Efficacy:
A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its use as a lead compound for developing new antibiotics.

Cancer Cell Line Studies:
In vitro studies using various cancer cell lines indicated that the compound could significantly reduce cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Mechanistic Insights:
Research utilizing molecular docking studies has provided insights into how the compound interacts with target proteins involved in cancer pathways, offering a rationale for its observed biological effects .

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one with analogous dihydroisoquinolinones and related heterocycles, focusing on structural, electronic, and functional differences.

Comparison with 6-Hydroxy-2-methyl-1,2-dihydroisoquinolin-1-one
Property This compound 6-Hydroxy-2-methyl-1,2-dihydroisoquinolin-1-one
Substituents Br (C6), F (C8) OH (C6), CH₃ (C2)
Molecular Weight (g/mol) 242.04 175.17
Electronic Effects Electron-withdrawing (Br, F) enhances electrophilicity Electron-donating (OH) increases polarity
Applications Drug discovery (enzyme inhibition) Potential antioxidant or metal-chelating agent
Source Commercial suppliers Building block catalogues

Key Differences :

  • The bromo-fluoro substitution in the target compound enhances electrophilicity and stability , making it suitable for covalent binding or halogen-bonding interactions in enzyme active sites. In contrast, the hydroxyl group in the analog may facilitate hydrogen bonding but reduces metabolic stability .
Comparison with 3-Amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one

This compound, reported as a small-molecule binder for human phenylalanine hydroxylase (PAH), shares the dihydroisoquinolinone core but features additional functional groups:

  • Substituents: Amino (C3), benzyl (C2), nitro (C7), and quinolyl (C4).
  • Bioactivity : Enhances thermal stability of PAH mutants (e.g., I65T, R68S) and increases enzymatic activity in cellular assays .

Comparison :

  • The target compound’s simpler substitution pattern (Br, F) may limit direct biological activity but offers greater synthetic versatility for derivatization.
  • The nitro and amino groups in the analog enable redox activity and hydrogen-bond donor/acceptor capacity, critical for stabilizing protein conformations .
Comparison with 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Property This compound 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Core Structure Isoquinolinone Naphthyridinone
Substituents Br (C6), F (C8) Br (C6)
Molecular Weight (g/mol) 242.04 229.05
Applications Enzyme inhibition Kinase inhibitor scaffolds
Source Commercial suppliers Specialty chemical catalogues

Key Differences :

  • The target compound’s fluorine atom provides enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the naphthyridinone analog .

Limitations :

  • Limited published data on its specific biological targets or pharmacokinetic properties.
  • Structural analogs with nitro or amino groups (e.g., ) demonstrate broader bioactivity but higher synthetic complexity.

Biological Activity

6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and fluorine substituents at the 6 and 8 positions, respectively. Its molecular formula is C9H7BrFNOC_9H_7BrFNO with a molecular weight of approximately 232.06 g/mol. The synthesis typically involves bromination and fluorination of isoquinolinone derivatives, often using specific reagents under controlled conditions to ensure high yield and purity .

Biological Activity

Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. The interaction with specific molecular targets involved in tumorigenesis has been a focus of research efforts .

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell growth.
  • Receptor Binding : It is believed to bind to specific receptors that modulate cell signaling pathways, potentially leading to altered gene expression associated with tumor progression .

Case Studies

Several studies have highlighted the potential of this compound in drug development:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its use as a lead compound for developing new antibiotics.
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines indicated that the compound could significantly reduce cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
  • Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how the compound interacts with target proteins involved in cancer pathways, offering a rationale for its observed biological effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
This compoundC9H7BrFNOYesYes
6-Bromo-8-fluoroisoquinolin-1-olC9H8BrFNOModerateYes
6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-oneC9H7BrFNOYesLimited

This table illustrates that while all compounds exhibit some level of biological activity, this compound stands out for its dual efficacy as both an antimicrobial and anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of halogenated dihydroisoquinolinones typically involves multi-step protocols. For bromo-fluoro derivatives, a Friedel-Crafts acylation or cyclization of halogenated precursors (e.g., brominated/fluorinated benzaldehyde derivatives) is common. Key steps include:

  • Halogenation: Sequential bromination and fluorination using reagents like NBS (N-bromosuccinimide) or DAST (diethylaminosulfur trifluoride) under inert atmospheres .
  • Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄ or polyphosphoric acid) to form the dihydroisoquinolinone core .
  • Yield Optimization: Adjusting stoichiometry, temperature (e.g., 60–100°C for cyclization), and catalysts (e.g., Pd for coupling reactions) can improve yields to ~70–80% based on analogous compounds .

Basic: Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and ketone carbonyl signals (δ ~190–200 ppm). Bromine and fluorine substituents induce distinct deshielding/shielding patterns .
    • 19F NMR: Confirms fluorine position and coupling constants (e.g., J values for ortho/meta substitution) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns for Br/F .
  • HPLC-PDA: Assess purity (>95%) and detect halogenated byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Synthetic Variability: Trace impurities (e.g., dehalogenated byproducts) may confound bioassays. Mitigate via rigorous purification (e.g., preparative HPLC or recrystallization) .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) can alter activity. Standardize protocols using controls like known kinase inhibitors .
  • Target Selectivity: Use competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects. Cross-validate with computational docking studies .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or GPCRs. Focus on halogen bonding motifs between Br/F and backbone carbonyls .
  • MD Simulations: Run 100-ns trajectories (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Modeling: Corrogate substituent effects (e.g., Br at C6 vs. C8) on IC₅₀ values using datasets from analogous dihydroisoquinolinones .

Basic: What safety protocols are essential for handling halogenated dihydroisoquinolinones?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for synthesis steps involving volatile halogenating agents (e.g., Br₂ or HF derivatives) .
  • Waste Disposal: Neutralize halogenated waste with 10% NaHCO₃ before disposal in designated containers .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Halogen Positioning: Synthesize analogs with Br/F at C5, C7, or C9 to compare inhibitory potency (e.g., kinase assays). Prioritize meta/para fluorine for enhanced membrane permeability .
  • Scaffold Modifications: Introduce methyl or methoxy groups to the dihydroisoquinolinone core and measure logP (via shake-flask method) to optimize pharmacokinetics .
  • In Vivo Validation: Use murine models to compare analogs’ bioavailability and toxicity. Monitor metabolites via LC-MS/MS .

Advanced: What strategies mitigate common impurities during large-scale synthesis?

Methodological Answer:

  • Byproduct Analysis: Identify dihalogenated or dehydrohalogenation products via GC-MS. Adjust reaction time/temperature to minimize overhalogenation .
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or crystallization (from ethanol/water) to isolate the target compound .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation in real time .

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